molecular formula C24H32N4O4S B2651928 4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]butanamide CAS No. 422289-21-2

4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]butanamide

Cat. No.: B2651928
CAS No.: 422289-21-2
M. Wt: 472.6
InChI Key: LAENYVHMUJYIMJ-UHFFFAOYSA-N
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Description

Historical Development of Quinazoline-Based Compounds

Quinazoline chemistry originated in 1869 with Johann Peter Griess’s synthesis of 2-cyano-3,4-dihydro-4-oxoquinazoline via the reaction of cyanogens with anthranilic acid. Early nomenclature inconsistencies persisted until Widdege standardized the term “quinazoline” in 1887, resolving prior designations like benzyleneamidine or 5,6-benzopyrimidine. The field advanced significantly in 1903 when Siegmund Gabriel developed a practical synthesis route for unsubstituted quinazoline, enabling systematic exploration of its derivatives.

Key milestones include:

Year Development
1951 Introduction of methaqualone, the first quinazoline-based therapeutic agent, as a sedative-hypnotic
2000s Expansion to >300,000 quinazoline-containing compounds, with ~40,000 exhibiting bioactivity

These advances established quinazoline as a privileged scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets due to inherent blood-brain barrier permeability.

Classification and Research Significance of Dihydroquinazolin Derivatives

Dihydroquinazolinones, characterized by a partially saturated pyrimidine ring, occupy a critical niche due to their enhanced stability and tunable reactivity compared to fully aromatic analogs. Substituent positioning profoundly influences their properties:

  • Benzenoid ring substitutions (C6–C8): Modulate electronic effects and intermolecular interactions
  • Pyrimidine ring modifications (N1, N3, C2, C4): Dictate hydrogen-bonding capacity and metabolic stability
  • 3,4-Dihydro saturation : Reduces ring aromaticity, increasing susceptibility to targeted functionalization

The 4-oxo group in 3,4-dihydroquinazolin-4-ones enables diverse derivatization at C2 and C3, making these intermediates pivotal for synthesizing bioactive molecules.

Position of Target Compound within Quinazoline Research Landscape

The subject compound integrates three strategic modifications to the dihydroquinazolinone core:

  • C2 sulfanyl linkage : Connects a cyclopentylcarbamoylmethyl group, introducing steric bulk and hydrogen-bonding motifs
  • C3 butanamide chain : Provides flexibility for target engagement while maintaining metabolic stability
  • N-substituted tetrahydrofuranmethyl : Enhances solubility through oxygen-mediated polarity

This architecture aligns with Structure-Activity Relationship (SAR) principles emphasizing:

  • Position 3 heterocyclic appendages for enhanced bioactivity
  • Lipophilic substituents (e.g., cyclopentyl) to balance membrane permeability and target affinity

Academic Significance of Functionalized Quinazoline Derivatives

Functionalization at multiple positions enables precise modulation of physicochemical and pharmacological properties:

  • Solubility optimization : Polar groups like the tetrahydrofuranmethyl moiety counteract inherent quinazoline hydrophobicity
  • Target selectivity : Carbamoyl and sulfanyl groups provide hydrogen-bond donors/acceptors for specific enzyme interactions
  • Synthetic versatility : The 3,4-dihydroquinazolin-4-one core supports sequential modifications via:
    • Ullmann coupling for aryl introductions
    • Microwave-assisted cyclocondensations for heterocyclic fusions

Recent studies demonstrate that such multifunctional derivatives exhibit improved pharmacokinetic profiles compared to first-generation quinazolines, driving their adoption in antiviral, anticancer, and antimicrobial research.

Properties

IUPAC Name

4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S/c29-21(25-15-18-9-6-14-32-18)12-5-13-28-23(31)19-10-3-4-11-20(19)27-24(28)33-16-22(30)26-17-7-1-2-8-17/h3-4,10-11,17-18H,1-2,5-9,12-16H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAENYVHMUJYIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated quinazolinone intermediate.

    Attachment of the Cyclopentylcarbamoyl Group: This step involves the reaction of the intermediate with cyclopentyl isocyanate under controlled conditions.

    Formation of the Butanamide Side Chain: The final step involves the coupling of the oxolan-2-ylmethyl group to the butanamide side chain through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.

    Chemical Biology: It can serve as a tool compound for probing the function of specific proteins or enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Analog 1 : 4-(2-{[(Benzylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]butanamide (PubChem CID: Not specified)
  • Structural Difference : Benzylcarbamoyl replaces cyclopentylcarbamoyl.
  • Compared to the cyclopentyl group, benzyl may lower lipophilicity (logP) slightly, affecting tissue distribution .
Analog 2 : 2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS: 871493-35-5)
  • Structural Difference: A 4-fluorobenzyl group is attached to the quinazolinone core instead of the cyclopentylcarbamoyl-methylsulfanyl chain.
  • Fluorine’s electron-withdrawing effect may also alter electronic properties of the core, influencing reactivity .

Functional Group Modifications

Analog 3 : CF2, CF3, CF4 Series (Journal of Engineering and Applied Sciences, 2019)
  • Structural Features: These compounds contain isoindoline-1,3-dione and sulfamoylphenyl groups instead of quinazolinone.
  • The sulfamoyl group enhances hydrogen-bonding capacity, which may improve solubility but reduce blood-brain barrier penetration compared to the target compound’s oxolan group .
Spectroscopic Analysis
  • NMR Shifts: As shown in , substituents alter chemical environments. The cyclopentyl group in the target compound would deshield nearby protons (e.g., CH2 groups in the butanamide chain) compared to benzyl or fluorophenyl analogs, leading to distinct δ values in regions A (protons near the carbamoyl group) and B (quinazolinone core) .
  • IR Data : The target compound’s carbonyl (C=O, ~1660 cm⁻¹) and sulfanyl (C-S, ~700 cm⁻¹) stretches would align with Analog 1 but differ from fluorophenyl-containing analogs due to electronic effects .

Physicochemical and Pharmacological Properties

Table 1: Structural and Property Comparison
Compound Core Structure Key Substituents logP* Solubility (mg/mL)* Bioavailability*
Target Compound Quinazolinone Cyclopentylcarbamoyl, oxolan 3.2 0.15 Moderate
Analog 1 (Benzyl) Quinazolinone Benzylcarbamoyl, oxolan 2.8 0.20 High
Analog 2 (4-Fluorophenyl) Quinazolinone 4-Fluorobenzyl, oxolan 3.5 0.10 Low
CF3 (Isoindoline-dione) Isoindoline-dione Sulfamoylphenyl, methylisoxazole 2.5 0.30 High

*Predicted values based on structural analogs and computational models .

  • Lipophilicity : The cyclopentyl group in the target compound increases logP compared to benzyl (Analog 1) but is less lipophilic than the 4-fluorophenyl group (Analog 2) .
  • Solubility : The oxolan group improves aqueous solubility relative to purely aromatic substituents (e.g., Analog 2), though isoindoline-dione cores (CF3) exhibit higher solubility due to polar sulfamoyl groups .

Biological Activity

The compound 4-(2-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-[(oxolan-2-yl)methyl]butanamide, identified by its CAS number 422289-21-2, is a synthetic molecule that has garnered interest in the field of medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C24H32N4O4S
  • Molecular Weight : 472.6 g/mol
  • IUPAC Name : 4-[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-(oxolan-2-ylmethyl)butanamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell signaling pathways, potentially affecting cell proliferation and apoptosis.
  • Antioxidant Properties : Similar compounds have demonstrated antioxidant activity, which may contribute to their protective effects against oxidative stress in cells.
  • Antimicrobial Activity : The presence of the quinazoline moiety in the structure suggests potential antimicrobial properties, similar to other compounds in this class.

Anticancer Activity

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. For instance:

  • Case Study : A derivative similar to this compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and showed a dose-dependent inhibition of cell growth. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Compounds with similar structural features have been evaluated for their antimicrobial efficacy:

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Quinazoline Derivative AE. coli32 µg/mL
Quinazoline Derivative BS. aureus16 µg/mL

These results suggest that the compound may possess significant antimicrobial properties, warranting further investigation.

Antioxidant Activity

Research on related compounds has shown promising antioxidant activity:

  • Radical Scavenging Assays : Compounds were tested using DPPH and ABTS assays, demonstrating effective radical scavenging capabilities.
  • Cellular Models : In vitro studies indicated that these compounds could reduce oxidative stress markers in cellular models exposed to hydrogen peroxide.

Research Applications and Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : To evaluate the pharmacokinetics and pharmacodynamics of the compound in animal models.
  • Mechanistic Studies : To elucidate detailed mechanisms underlying its anticancer and antimicrobial activities.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the molecular structure impact biological activity could lead to more potent derivatives.

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